3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A simpler analog without the benzonitrile group.
3-(3-amino-1H-pyrazol-1-yl)benzonitrile: Lacks the methyl group on the pyrazole ring.
5-methyl-1H-pyrazole-3-carbonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and nitrile groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Biological Activity
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile, a compound with the molecular formula C11H10N4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic applications.
Structural Characteristics
The compound features a pyrazole ring substituted with an amino group and a benzonitrile moiety. Its structural formula is represented as follows:
- Molecular Formula : C11H10N4
- SMILES : CC1=CC(=NN1C2=CC=CC(=C2)C#N)N
- InChI : InChI=1S/C11H10N4/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H2,13,14)
Recent studies suggest that this compound acts as an androgen receptor (AR) modulator. Its biological activity primarily revolves around the inhibition of AR signaling pathways, which is crucial in the context of prostate cancer and other androgen-dependent diseases. The compound has shown promising results in vitro against various cancer cell lines, indicating its potential as a therapeutic agent.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HEL (acute erythroid leukemia) | 1.00 ± 0.42 | |
K-562 (chronic myeloid leukemia) | Varies | |
HL-60 (promyelocytic leukemia) | Varies |
These results indicate significant cytotoxicity against hematological malignancies, with selectivity indices suggesting a favorable therapeutic window.
Mechanistic Insights
The compound's mechanism involves binding to the androgen receptor, leading to a blockade of AR-mediated transcriptional activity. This action is particularly beneficial in treating AR-dependent cancers where AR antagonism is desired. In studies involving prostate cancer cell lines, the compound exhibited high affinity for AR and demonstrated substantial inhibition of cell proliferation.
Case Studies
A notable case study involved the evaluation of this compound against prostate cancer cells. The findings revealed that treatment with this compound led to:
- Reduced Cell Viability : Significant decrease in cell viability was observed at concentrations above 0.5 µM.
- AR Antagonism : The compound effectively inhibited AR signaling pathways, which correlated with decreased expression of AR target genes.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Studies have shown that it possesses low potential for drug-drug interactions and exhibits a favorable safety profile with minimal toxicity observed in normal cell lines.
Properties
CAS No. |
1251076-29-5 |
---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H2,13,14) |
InChI Key |
NKXKRLLDQYLLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)N |
Purity |
93 |
Origin of Product |
United States |
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